2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole
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Overview
Description
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzodiazole derivative. One common method includes the use of formaldehyde as a linking agent . The reaction is usually carried out in an ethanol solution at room temperature, followed by overnight standing to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for larger volumes. This would include considerations for solvent recovery, purification processes, and waste management to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: Typically involves the reduction of any nitro groups if present.
Substitution: Commonly occurs at the benzodiazole ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodiazole or piperazine rings .
Scientific Research Applications
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Could be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific binding affinity and pharmacokinetic profile. It has shown promising results in in silico and in vitro studies, indicating its potential as a lead compound for further drug development .
Properties
CAS No. |
70006-22-3 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N4O/c1-24-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19-20-15-6-2-3-7-16(15)21-19/h2-9H,10-14H2,1H3,(H,20,21) |
InChI Key |
GRGYFXDAOZBGPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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